3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose
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Overview
Description
3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose is a derivative of glucose, specifically modified to include carboxymethyl and isopropylidene groups. This compound is significant in organic chemistry due to its unique structure, which allows for various chemical manipulations and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose to form 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, followed by the introduction of the carboxymethyl group at the 3-O position. Key steps include:
Protection of Glucose: Glucose is reacted with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose.
Introduction of Carboxymethyl Group: The protected glucose derivative is then reacted with chloroacetic acid under basic conditions to introduce the carboxymethyl group at the 3-O position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The isopropylidene groups can be selectively cleaved and substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be employed to cleave the isopropylidene groups, followed by substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of various substituted glucose derivatives.
Scientific Research Applications
3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its interaction with various molecular targets, primarily enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A precursor in the synthesis of 3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose.
Diacetone-D-glucose: Another protected glucose derivative with similar applications.
Uniqueness
This compound is unique due to the presence of the carboxymethyl group, which provides additional functionalization options and enhances its utility in various chemical reactions and applications .
Properties
IUPAC Name |
2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-13(2)18-5-7(20-13)9-10(17-6-8(15)16)11-12(19-9)22-14(3,4)21-11/h7,9-12H,5-6H2,1-4H3,(H,15,16)/t7-,9-,10+,11?,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQDUMTNKVEQJ-KYDYTKORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H](C3C(O2)OC(O3)(C)C)OCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64697-82-1 |
Source
|
Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-(carboxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064697821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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